Aqueous Solubility Superiority Over Thieno[3,2-d]pyrimidin-4(3H)-one Structural Analogs in Antimalarial Lead Optimization
In a structure-guided antimalarial lead optimization program targeting the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one (designated as compound 7) exhibited the highest predicted aqueous solubility among a series of 10 structurally related analogs. The compound demonstrated a calculated logS value of -3.3, which translates to a predicted solubility of approximately 119 μM. This value was significantly higher than all other analogs in the series, which ranged from -3.6 to -5.7 logS units (solubility range: 0.5-63 μM) [1]. The improved solubility was attributed to the specific 3-anilino substitution pattern, which optimizes the balance between hydrophobic surface area and hydrogen bonding capacity relative to alternative substitution patterns at the 2-, 4-, and 6-positions. This solubility advantage positions the compound as a preferable starting point for optimization campaigns where aqueous solubility is a limiting factor in assay performance or in vivo exposure.
| Evidence Dimension | Predicted aqueous solubility (logS) |
|---|---|
| Target Compound Data | logS = -3.3 (predicted solubility ~119 μM) |
| Comparator Or Baseline | Series of 10 thieno[3,2-d]pyrimidin-4(3H)-one analogs with logS values ranging from -3.6 to -5.7 (solubility range: 0.5-63 μM) |
| Quantified Difference | Target compound exhibits at least 1.9-fold higher predicted solubility than the best-performing analog in the comparator set (logS -3.3 vs. -3.6); up to >200-fold higher than the least soluble analogs |
| Conditions | In silico prediction using ADMET Predictor software within an antimalarial lead optimization study |
Why This Matters
For procurement decisions in early-stage drug discovery, compounds with superior predicted aqueous solubility reduce the risk of assay interference from precipitation, enable higher concentration ranges in biochemical and cellular screens, and lower the formulation burden for subsequent in vivo pharmacokinetic studies.
- [1] González Cabrera, D., Douelle, F., Le Manach, C., Paquet, T., Nchinda, A. T., Brunschwig, C., ... & Chibale, K. (2014). Structure-activity relationship studies of orally active antimalarial thieno[3,2-d]pyrimidin-4(3H)-ones. Journal of Medicinal Chemistry, 57(3), 1014-1022. View Source
